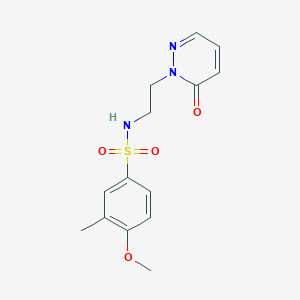

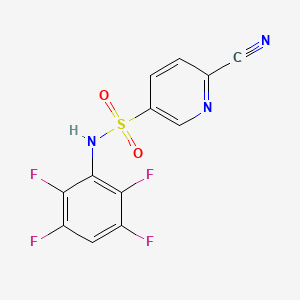

![molecular formula C23H17ClN4O4 B2541060 2-氨基-N-(5-氯-2-甲基苯基)-3-(4-硝基苯甲酰基)吲哚并[1,2-b]氮杂环-1-甲酰胺 CAS No. 905778-51-0](/img/structure/B2541060.png)

2-氨基-N-(5-氯-2-甲基苯基)-3-(4-硝基苯甲酰基)吲哚并[1,2-b]氮杂环-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related indazole carboxamide derivatives involves the condensation of isocyanato-substituted benzene derivatives with 4-morpholino-1H-indazol-3-amine. The latter is prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate. This synthetic route is a multi-step process that allows for the introduction of various substituents on the indazole ring, which can influence the biological activity of the final compound .

Molecular Structure Analysis

The crystal structures of the synthesized compounds have been determined, indicating that they crystallize in different systems and space groups. For example, one of the compounds crystallizes in the monoclinic system, space group P21/n, with specific cell parameters . These structural analyses are crucial as they provide insights into the three-dimensional conformation of the molecules, which is important for understanding their interaction with biological targets.

Chemical Reactions Analysis

The papers do not provide detailed information on the chemical reactions of the synthesized compounds. However, the focus on their antitumor activity suggests that these compounds may interact with cancer cells through mechanisms that inhibit cell proliferation. The specific chemical reactions involved in this biological activity would likely depend on the functional groups present on the indazole ring and their interactions with cellular components .

Physical and Chemical Properties Analysis

While the papers do not explicitly discuss the physical and chemical properties of the synthesized compounds, such properties are typically influenced by the molecular structure. The presence of various substituents like fluorine, chlorine, and trifluoromethyl groups can affect the lipophilicity, solubility, and overall stability of the compounds, which in turn can impact their biological activity and pharmacokinetic profile .

Relevant Case Studies

The antitumor activity of the synthesized compounds has been evaluated against different cancer cell lines. For instance, one compound showed effective inhibition of the proliferation of cancer cell lines, suggesting potential as an antitumor agent . Another compound exhibited distinct inhibitory capacity against the A549 and BGC-823 cancer cell lines . These case studies highlight the potential therapeutic applications of indazole carboxamide derivatives in cancer treatment.

科学研究应用

合成与表征

对类似化合物研究的一个关键方面涉及它们的合成和结构表征。例如,研究详细阐述了具有不同取代基的类似物的合成,展示了不同的合成路线和表征。这些研究工作通常旨在探索此类结构周围的化学空间,以了解其潜在的生物活性或材料特性 (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014; Y. Tominaga, Yasumasa Honkawa, Mayumi Hara, & A. Hosomi, 1990).

生物活性

研究还集中在评估与结构上与 2-氨基-N-(5-氯-2-甲基苯基)-3-(4-硝基苯甲酰基)吲哚并[1,2-b]氮杂环-1-甲酰胺 相关的化合物的生物活性。例如,已经研究了衍生物对各种癌细胞系的细胞毒活性,突出了这些化合物的潜在治疗应用 (B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, & M. Abdalla, 2008)。另一项研究合成并评估了一系列吲哚并氮杂环甲酰胺衍生物的抗结核、抗癌、抗炎和抗菌活性,强调了此类结构的多功能生物学相关性 (G. Mahanthesha, T. Suresh, & T. R. R. Naik, 2022).

材料科学与光致发光

进一步的应用扩展到材料科学,其中吲哚并氮杂环衍生物表现出独特的光致发光等特性。对 6-氨基-8-氰基苯并[1,2-b]吲哚并氮杂环的研究表明,其具有 pH 依赖性光学特性,在材料科学中具有传感或成像技术方面的潜在应用 (V. Outlaw, Jiawang Zhou, A. Bragg, & C. Townsend, 2016).

抗菌和抗真菌活性

含有吲哚并氮杂环基序的化合物已针对抗菌和抗真菌活性进行了测试,其中一些对各种细菌和真菌菌株显示出有希望的结果。这突出了此类化合物在解决耐药性问题和开发新抗生素方面的潜力 (Ameya Chavan & N. Pai, 2007).

属性

IUPAC Name |

2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O4/c1-13-5-8-15(24)12-17(13)26-23(30)19-18-4-2-3-11-27(18)21(20(19)25)22(29)14-6-9-16(10-7-14)28(31)32/h2-12H,25H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCXLYAPZLFGLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

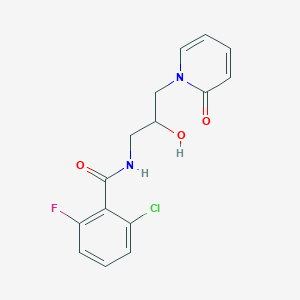

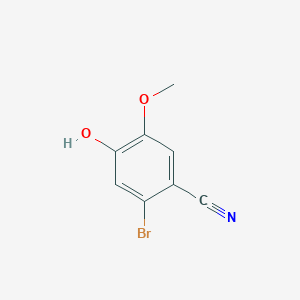

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(propylsulfonyl)pyridazine](/img/structure/B2540978.png)

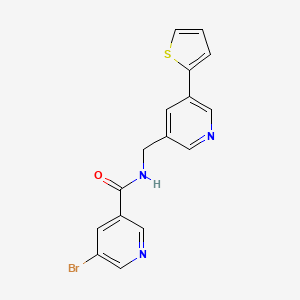

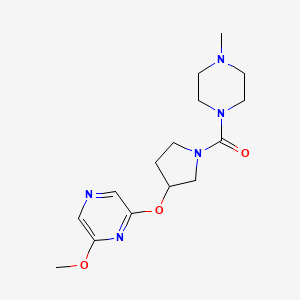

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540981.png)

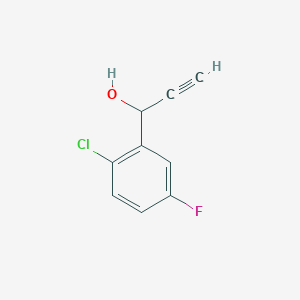

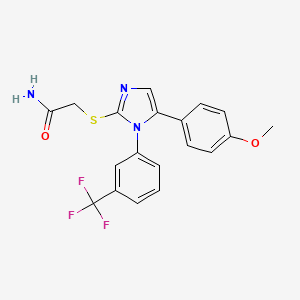

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2540984.png)

![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2540988.png)

![5-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B2540992.png)